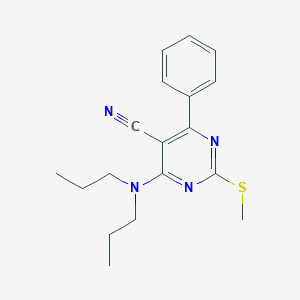
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile, also known as BMDAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDAM is a synthetic compound that belongs to the class of acetonitriles and is used as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, leading to a decrease in the levels of triglycerides and cholesterol in the blood. 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has also been shown to have a beneficial effect on the cardiovascular system by improving blood flow and reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in lab experiments is its high purity and stability, which makes it an ideal compound for studying the effects of specific chemical compounds on biological processes. However, one of the limitations of using 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in lab experiments is its relatively high cost, which may limit its use in certain research projects.
Future Directions
There are several future directions for research on 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile. One potential area of research is the development of new synthetic methods for the production of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile and related compounds. Another area of research is the investigation of the potential applications of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in the treatment of various diseases, including cancer, viral infections, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile and its effects on various biological processes.
Synthesis Methods
The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with morpholine and acetic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile as the final product.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
properties
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C14H16N2O3/c15-10-12(16-3-5-17-6-4-16)11-1-2-13-14(9-11)19-8-7-18-13/h1-2,9,12H,3-8H2 |
InChI Key |
STUQHYWSYCEMQM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)



![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B253926.png)